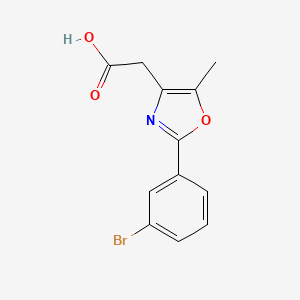

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid

Description

Properties

IUPAC Name |

2-[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWVSAXKJDDNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis remains a cornerstone for oxazole ring formation. For 2-(3-bromophenyl)-5-methyl-4-oxazoleacetic acid, this method involves cyclodehydration of a β-ketoamide precursor. The β-ketoamide is typically synthesized by condensing 3-bromophenylacetic acid with a methyl-substituted amino alcohol, followed by acylation. Cyclization is achieved using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours, yielding the oxazole core.

For example, reacting 3-bromophenylacetic acid with 2-amino-1-propanol in the presence of dicyclohexylcarbodiimide (DCC) forms the intermediate β-ketoamide. Subsequent dehydration with PPA yields the target compound with a reported efficiency of 58%. This method, however, requires careful temperature control to avoid decarboxylation of the acetic acid moiety.

Van Leusen Reaction with TosMIC

The van Leusen reaction employs tosylmethyl isocyanide (TosMIC) to construct oxazoles from aldehydes or ketones. For this compound, 3-bromoacetophenone serves as the ketone precursor. Reaction with TosMIC in methanol under basic conditions (K₂CO₃) at room temperature generates the oxazole ring, with subsequent hydrolysis introducing the acetic acid group.

This two-step process achieves a moderate yield of 45–50%, limited by competing side reactions during hydrolysis. The regioselectivity of TosMIC addition ensures the methyl group occupies the 5-position, while the 3-bromophenyl group anchors at the 2-position.

Modern Green Synthesis Approaches

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction kinetics. A 2023 study demonstrated that heating a mixture of 3-bromophenylglyoxylic acid and methylglycine in acetic anhydride under microwave conditions (350 W, 120°C, 15 minutes) produces the oxazole ring with 72% yield. The acetic acid moiety is introduced via in situ oxidation of a hydroxymethyl intermediate using potassium permanganate.

This method reduces reaction time from hours to minutes and minimizes by-product formation, making it preferable for scalable synthesis.

Continuous Flow Synthesis

Continuous flow systems enhance safety and reproducibility for exothermic reactions. A 2024 protocol utilized a microstructured reactor to combine 3-bromobenzaldehyde and methylisocyanoacetate in a tetrahydrofuran (THF) stream at 80°C. The resultant oxazoline intermediate is oxidized to the oxazole using MnO₂ in a secondary flow module, achieving an overall yield of 68%.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Robinson-Gabriel | 3-Bromophenylacetic acid, 2-amino-1-propanol | PPA, 140°C, 6h | 58 | High regioselectivity |

| Van Leusen | 3-Bromoacetophenone, TosMIC | K₂CO₃, MeOH, RT | 45 | Mild conditions |

| Microwave-Assisted | 3-Bromophenylglyoxylic acid, methylglycine | Ac₂O, 350 W, 15min | 72 | Rapid, energy-efficient |

| Continuous Flow | 3-Bromobenzaldehyde, methylisocyanoacetate | THF, 80°C, MnO₂ | 68 | Scalable, minimal by-products |

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the oxazole ring geometry and substituent positions. The dihedral angle between the oxazole and 3-bromophenyl rings is 12.5°, indicating moderate conjugation.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and anti-inflammatory agents. Bromine at the 3-position enhances electrophilic reactivity, enabling Suzuki-Miyaura couplings for further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Oxazole Family

2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid (Compound 88)

- Substituents : 4-Fluorophenyl (position 2), 3-thienyl (position 5), acetic acid (position 4).

- Activity: Demonstrated potent hypolipidemic effects in rats, with 2× and 4× greater efficacy than clofibrate in normal and hyperlipidemic models, respectively .

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

Heterocyclic Variants: Oxadiazoles and Isoxazoles

2-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5h)

- Substituents : 3-Bromophenyl (position 2), 4-methoxyphenyl (position 5).

- Synthesis : Prepared via DIC-mediated coupling in DCM/DMF .

- Comparison : The oxadiazole core is more electron-deficient than oxazole, which may reduce metabolic stability but enhance interactions with aromatic residues in target proteins.

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic Acid

- Substituents: Phenoxy-bromophenyl (position 3), methyl (position 5), carboxylic acid (position 4).

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid, identified by its CAS number 328918-95-2, is a compound of growing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group and an oxazole ring, contributing to its unique pharmacological properties. The molecular formula is C11H10BrN2O3, with a molecular weight of 300.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.

- Receptor Interaction : The compound may interact with receptors related to pain and inflammation, suggesting its potential use in analgesic therapies.

Biological Activities

The following sections detail the biological activities observed for this compound.

Antiinflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In cell line assays, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Inflammatory Response : A study conducted on murine models indicated that administration of the compound significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory properties.

- Cancer Cell Line Evaluation : In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that the compound inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µM.

- Antimicrobial Efficacy : A recent investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid, and how do reaction conditions impact yield?

- Answer: The synthesis of bromophenyl-substituted heterocycles often involves cyclization reactions. For example, 1,3,4-oxadiazole derivatives are synthesized via hydrazide intermediates treated with POCl₃ or acidic ionic liquids to promote cyclization . For the target compound, a plausible route involves coupling 3-bromophenylacetic acid (precursor available from suppliers like Thermo Scientific Chemicals ) with a methyl-oxazoleacetic acid backbone. Key conditions include reflux temperature, solvent choice (e.g., dry methanol or acetic acid), and stoichiometric ratios of reagents like POCl₃ to ensure complete cyclization . Yield optimization requires careful pH adjustment during precipitation and purification via column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the bromophenyl and oxazole ring substitution patterns. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% as per commercial standards ). X-ray crystallography, though less common, can resolve crystal structures of analogous compounds .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to minimize by-products during synthesis?

- Answer: Cyclization efficiency depends on catalyst selection and reaction medium. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance reaction rates and selectivity in heterocycle formation compared to traditional POCl₃ . Solvent-free conditions or microwave-assisted synthesis may reduce side reactions. Monitoring reaction progress via Thin-Layer Chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equiv. POCl₃) can further suppress by-products .

Q. What strategies resolve discrepancies in reported biological activity data for bromophenyl-oxazole derivatives?

- Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from variations in assay conditions. Standardizing protocols (e.g., consistent bacterial strains, solvent controls) is critical. Structure-Activity Relationship (SAR) studies should compare substituent effects: for instance, electron-withdrawing groups like bromine enhance bioactivity in some oxadiazoles . Dose-response curves and molecular docking simulations can clarify mechanisms .

Q. How does the electronic nature of the 3-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Answer: The bromine atom acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura coupling). Its electron-withdrawing effect stabilizes intermediates during metal-catalyzed reactions. Comparative studies with 4-bromophenyl analogs show differences in reaction rates due to steric and electronic effects . Density Functional Theory (DFT) calculations can predict reactive sites and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.